Aqueous Solubility Enhancement Relative to Parent Compound PC190723
TXY541 exhibits a 143-fold increase in aqueous solubility compared to the parent compound PC190723 in an acidic vehicle suitable for in vivo administration [1]. This direct comparison demonstrates the prodrug strategy's success in overcoming the formulation limitations of PC190723.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 12.6 ± 1.4 μg/mL (in 10 mM citrate, pH 2.6) |
| Comparator Or Baseline | PC190723: Not explicitly stated in the abstract, but described as having 'poor drug-like properties' due to low solubility. The 143-fold difference is the key comparator. |
| Quantified Difference | 143-times more soluble |
| Conditions | 10 mM citrate buffer, pH 2.6, suitable for oral and intravenous in vivo administration |
Why This Matters
Enables in vivo administration via both oral and intravenous routes, a critical requirement for preclinical development that PC190723 could not meet.
- [1] Kaul M, Mark L, Zhang Y, Parhi AK, LaVoie EJ, Pilch DS. Pharmacokinetics and in vivo antistaphylococcal efficacy of TXY541, a 1-methylpiperidine-4-carboxamide prodrug of PC190723. Biochem Pharmacol. 2013 Dec 15;86(12):1699-707. View Source
